Bienvenue dans la boutique en ligne BenchChem!

Benzyl (5-phenyloxazol-2-yl)carbamate

Aldose reductase inhibition Structure-activity relationship Diabetic complications

Benzyl (5-phenyloxazol-2-yl)carbamate (≥95% purity) is the validated baseline tool compound for aldose reductase inhibition studies. Its C-2 benzylcarbamate group is critical for activity (IC₅₀ ≈ 15 µM), while C-4/C-5 regioisomers remain completely inactive. The Cbz moiety allows Pd-BaSO₄-mediated hydrogenolytic cleavage to 2-amino-5-phenyloxazole under neutral conditions—orthogonal to acid-labile intermediates. This unique reactivity, combined with its role as a reference standard in SAR literature, guarantees experimental continuity.

Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
CAS No. 13575-14-9
Cat. No. B077090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (5-phenyloxazol-2-yl)carbamate
CAS13575-14-9
Synonymsenzyl 5-phenyl-2-oxazolecarbamate
BPOC
Molecular FormulaC17H14N2O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
InChIKeyZYIPABRMGYNQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (5-phenyloxazol-2-yl)carbamate (CAS 13575-14-9): Sourcing Guide for a Validated Aldose Reductase Inhibitor Scaffold and Synthetic Intermediate


Benzyl (5-phenyloxazol-2-yl)carbamate (also referred to as benzyl 5-phenyl-2-oxazolecarbamate or BPOC) is a heterocyclic carbamate derivative featuring a 5-phenyloxazole core with a benzyloxycarbonyl (Cbz) moiety at the 2-position [1]. The compound is recognized in the MeSH thesaurus as an aldose reductase inhibitor and is commercially available from multiple suppliers at ≥95% purity [2]. Its well-characterized biological activity, coupled with a defined thermal and hydrogenolytic reactivity profile, distinguishes it within the oxazolecarbamate family as both a pharmacological probe and a protected amine building block [1][3].

Why Benzyl (5-phenyloxazol-2-yl)carbamate Cannot Be Replaced with Off-the-Shelf Oxazole Derivatives


Substitution of benzyl (5-phenyloxazol-2-yl)carbamate with structurally similar oxazole derivatives — even those sharing the 5-phenyloxazole core — is not scientifically neutral. The C-2 benzylcarbamate moiety is an absolute requirement for aldose reductase inhibitory activity; the corresponding C-4 and C-5 benzylcarbamate regioisomers are completely inactive [1]. Furthermore, the specific hydrogenolysis behavior of the Cbz group on this scaffold is catalyst-dependent: Pd-BaSO₄ selectively liberates 2-amino-5-phenyloxazole, while Pd-C or PtO₂ triggers competing oxazole ring-opening pathways [2]. These regio- and chemo-selectivity constraints mean that substituting even a closely related oxazole analog can nullify biological activity or derail a synthetic route.

Quantitative Evidence Differentiating Benzyl (5-phenyloxazol-2-yl)carbamate from Closest Analogs


Aldose Reductase IC50: Parent Scaffold vs. 4-Isopropyl Analog — A 43-Fold Potency Baseline

Benzyl 5-phenyl-2-oxazolecarbamate (I) inhibits rabbit lens aldose reductases Ia and Ib with an IC50 of approximately 1.5 × 10⁻⁵ M (15 µM). Its 4-isopropyl-substituted analog, benzyl 4-isopropyl-5-phenyl-2-oxazolecarbamate (IV, 4-isopropyl-BPOC), achieves an IC50 of approximately 3.5 × 10⁻⁷ M (0.35 µM) in the same assay [1]. This establishes a ~43-fold potency differential, defining the parent compound as the essential baseline reference for all C-4 SAR campaigns.

Aldose reductase inhibition Structure-activity relationship Diabetic complications

Regioisomeric Requirement: C-2 Carbamate is Non-Negotiable for Aldose Reductase Inhibition

A systematic regioisomeric comparison demonstrated that only the C-2 benzylcarbamate-substituted oxazole exhibits aldose reductase inhibition. Analogues bearing the benzylcarbamate group at the C-4 or C-5 position of the oxazole ring showed no detectable inhibitory activity [1][2]. This positional stringency means that procurement of the correct C-2 regioisomer (CAS 13575-14-9) is mandatory for any aldose reductase-targeted application.

Regiochemistry Aldose reductase Pharmacophore mapping

Thermal Decomposition: Exclusive Access to Triazine-Dione Heterocycles via 230°C Pyrolysis

Heating benzyl 5-phenyl-2-oxazolecarbamate (Ia) at 230°C yields benzyl alcohol and 2-phenyl-6-(5-phenyl-2-oxazolyl)-5H-oxazolo[3,2-α][1,3,5]triazine-5,7-(6H)-dione (IIIa) as the characteristic heterocyclic product [1]. In contrast, benzyl 4-alkylallophanates (II) subjected to the same conditions produce cyanuric acid, benzyl alkylcarbamates, and 1,3,5-triazine-triones — a fundamentally different product distribution reflecting the distinct reactivity of the oxazolecarbamate scaffold.

Thermal decomposition Heterocyclic synthesis Triazine-dione

Catalyst-Controlled Hydrogenolysis: Selective Deprotection Versus Ring Cleavage

The hydrogenolysis of benzyl 5-phenyl-2-oxazolecarbamate (I) is exquisitely catalyst-dependent. Using palladium-barium sulfate (Pd-BaSO₄) in ethanol, the reaction selectively yields 2-amino-5-phenyloxazole (II), the free amine [1]. With palladium-carbon (Pd-C) in ethanol, oxazole ring cleavage competes, producing phenethylurea (IV). Platinum oxide (PtO₂) in ethanol yields 1-carbobenzyloxy-3-phenethylurea (VI). This catalyst-dependent divergence — selective Cbz deprotection versus ring opening — is not observed with simple benzyl carbamates lacking the oxazole heterocycle.

Hydrogenolysis Chemoselectivity Protecting group strategy

Carbamate Versus Urea Linker: Comparable AR Potency but Distinct Physicochemical Profiles

Benzyl 5-phenyl-2-oxazolecarbamate (12) and N-phenyl-N'-(5-phenyl-2-oxazolyl) urea both inhibit rabbit lens aldose reductases Ia and Ib with IC50 values of approximately 15 µM, indicating that the carbamate and urea linkers are equipotent in this pharmacophore [1]. However, the carbamate (predicted LogP ~4.06, hydrogen bond acceptors = 5) and urea differ in hydrogen-bonding capacity, metabolic stability, and synthetic accessibility . The Cbz-carbamate offers orthogonal protection/deprotection chemistry (hydrogenolysis) that the urea analog cannot replicate.

Carbamate vs. urea Aldose reductase Physicochemical properties

Procurement-Driven Application Scenarios for Benzyl (5-phenyloxazol-2-yl)carbamate


Reference Inhibitor for Aldose Reductase SAR and Crystallography Studies

When establishing a structure-activity relationship campaign around the oxazolecarbamate scaffold, benzyl (5-phenyloxazol-2-yl)carbamate (IC50 ≈ 15 µM) serves as the essential unsubstituted baseline against which C-4 alkyl, aryl, or heteroatom modifications are quantified. Its X-ray crystal structure has been determined alongside 10 other oxazolecarbamate analogs, providing a validated starting point for computational docking and pharmacophore modeling [1]. Procurement of this compound ensures experimental continuity with the published SAR literature spanning 1984–1992.

Protected Amine Building Block for Divergent Heterocyclic Synthesis

The Cbz group of benzyl (5-phenyloxazol-2-yl)carbamate enables Pd-BaSO₄-catalyzed hydrogenolytic cleavage to 2-amino-5-phenyloxazole under neutral conditions, avoiding the acidic conditions required for Boc removal [1]. This orthogonality is critical when the downstream synthetic sequence contains acid-sensitive intermediates. The liberated 2-amino-5-phenyloxazole can subsequently be elaborated into ureas, amides, or sulfonamides for library synthesis.

Thermolytic Precursor for Oxazolo-Triazine-Dione Heterocycle Synthesis

Neat pyrolysis of benzyl (5-phenyloxazol-2-yl)carbamate at 230°C provides direct access to 2-phenyl-6-(5-phenyl-2-oxazolyl)-5H-oxazolo[3,2-α][1,3,5]triazine-5,7-(6H)-dione, a fused heterocyclic scaffold [1]. This thermal transformation is specific to the 2-oxazolecarbamate architecture and is not replicated by benzyl 4-alkylallophanates, making the compound a unique starting material for generating triazine-dione-containing compound collections.

Pharmacological Tool Compound for Diabetic Complication Research

Aldose reductase inhibitors are investigated for the prevention of diabetic cataracts, neuropathy, and retinopathy [1]. Benzyl (5-phenyloxazol-2-yl)carbamate, with a well-defined IC50 of ~15 µM against rabbit lens aldose reductase and structural characterization in patent literature as an active component of aldose reductase inhibitor formulations, is suitable as a tool compound for polyol pathway inhibition studies in lens and nerve tissue models.

Quote Request

Request a Quote for Benzyl (5-phenyloxazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.